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Imidazo[2,1-b]thiazole-5-carbaldehyde

Cat. No.: B3230358
CAS No.: 130182-31-9
M. Wt: 152.18 g/mol
InChI Key: FLDROJNUHIOZBM-UHFFFAOYSA-N
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Description

Significance of the Imidazo[2,1-b]thiazole (B1210989) Scaffold in Fused Heterocyclic Systems Research

The imidazo[2,1-b]thiazole core is a prominent scaffold in the field of medicinal chemistry and materials science. researchgate.net This fused heterocyclic system, which consists of an imidazole (B134444) ring fused to a thiazole (B1198619) ring, is a stable, aromatic bicyclic molecule. researchgate.net Its structural rigidity and the presence of multiple heteroatoms (nitrogen and sulfur) provide unique electronic properties and the capacity for diverse molecular interactions. nih.govnih.gov

Researchers have demonstrated that the imidazo[2,1-b]thiazole nucleus is a key component in a multitude of compounds exhibiting a broad spectrum of pharmacological activities. mdpi.com These include, but are not limited to, anticancer, anti-inflammatory, antibacterial, antifungal, antiviral, and anthelmintic properties. researchgate.netmdpi.comncert.nic.in The well-known anthelmintic drug Levamisole, for instance, features a tetrahydro-imidazo[2,1-b]thiazole core, underscoring the therapeutic relevance of this scaffold. nih.govmdpi.com The versatility of this framework allows for chemical modifications at various positions, enabling the fine-tuning of its biological and physical properties. nih.gov This "druggability" has made the imidazo[2,1-b]thiazole system a privileged scaffold in the design and development of new therapeutic agents. researchgate.netnih.gov

Strategic Importance of the Carbaldehyde Moiety as a Synthetic Handle in Organic Synthesis

The carbaldehyde group (–CHO), a type of carbonyl group, is of paramount importance in organic synthesis. nih.gov It serves as a versatile "synthetic handle," meaning it is a reactive functional group that can be readily converted into a wide array of other functionalities. nih.govlibretexts.org Aldehydes undergo nucleophilic addition reactions, which form the basis for many fundamental transformations in organic chemistry. nih.gov

The electrophilic carbon atom of the carbaldehyde group is susceptible to attack by various nucleophiles, leading to the formation of alcohols, amines, cyanohydrins, and other derivatives. nih.gov It can participate in numerous named reactions, such as the Wittig reaction to form alkenes, aldol (B89426) condensation to create β-hydroxy aldehydes or ketones, and reductive amination to produce amines. nih.gov When attached to an aromatic ring system like imidazo[2,1-b]thiazole, the suffix "carbaldehyde" is used in its nomenclature. researchgate.net This functional group's reactivity makes Imidazo[2,1-b]thiazole-5-carbaldehyde a crucial starting material or intermediate for constructing a library of more complex derivative compounds, allowing for the systematic exploration of structure-activity relationships. nih.gov For instance, the aldehyde can be used to introduce side chains or link the scaffold to other molecular fragments, which is a common strategy in drug discovery. nih.govresearchgate.net

Historical Context and Evolution of Research on Imidazo[2,1-b]thiazole Derivatives

Research into fused heterocyclic systems containing nitrogen and sulfur has been a subject of interest for many decades. The imidazo[2,1-b]thiazole scaffold, in particular, gained significant attention following the discovery of the biological activities of compounds like Tetramisole and its levorotatory isomer, Levamisole, in the mid-20th century. mdpi.comresearchgate.net Initial research efforts were focused on the synthesis of the core structure and its simple derivatives.

Over the years, the focus of research has evolved significantly. While early studies centered on the anthelmintic properties, subsequent investigations revealed a much broader pharmacological potential. researchgate.netnih.gov Scientists began to systematically synthesize and screen libraries of imidazo[2,1-b]thiazole derivatives for various therapeutic applications. nih.govresearchgate.net This led to the discovery of compounds with potent activities against cancer cell lines, microbes, and inflammatory processes. researchgate.netnih.govresearchgate.net The development of advanced synthetic methodologies, such as multicomponent reactions, has further facilitated the creation of diverse and complex imidazo[2,1-b]thiazole-based molecules. ncert.nic.in This evolution reflects a broader trend in medicinal chemistry, moving from broad screening to the rational design of targeted therapeutic agents based on a privileged scaffold. nih.gov

Overview of Current Research Trajectories and Future Prospects

Current research on imidazo[2,1-b]thiazole derivatives is highly active and multifaceted, with a strong emphasis on therapeutic applications. A significant trajectory involves the design and synthesis of novel anticancer agents. nih.govresearchgate.netresearchgate.net Researchers are creating conjugates of the imidazo[2,1-b]thiazole scaffold with other known pharmacophores, such as chalcones and triazoles, to develop microtubule-destabilizing agents that can induce cell cycle arrest and apoptosis in cancer cells. nih.govresearchgate.net Other studies focus on developing pan-RAF inhibitors for melanoma and derivatives with activity against pancreatic cancer. acs.orgelsevierpure.comrsc.org

Another major area of investigation is the development of new antimycobacterial agents to combat tuberculosis. mdpi.comnih.gov Scientists are synthesizing imidazo[2,1-b]thiazole carboxamide derivatives and exploring their efficacy against Mycobacterium tuberculosis, including drug-resistant strains. nih.gov Furthermore, the scaffold is being explored for its potential as an antioxidant and as an inhibitor of specific enzymes like carbonic anhydrase. nih.gov

Future prospects for research on this compound and its derivatives are promising. The focus will likely be on developing highly selective and potent compounds with improved pharmacological profiles. This will involve the use of computational tools for molecular docking and in silico ADME (absorption, distribution, metabolism, and excretion) predictions to guide the design of new molecules. researchgate.netnih.gov The continued exploration of this versatile scaffold is expected to yield new lead compounds for a variety of diseases, potentially leading to the development of next-generation therapeutics. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H4N2OS B3230358 Imidazo[2,1-b]thiazole-5-carbaldehyde CAS No. 130182-31-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

imidazo[2,1-b][1,3]thiazole-5-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2OS/c9-4-5-3-7-6-8(5)1-2-10-6/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLDROJNUHIOZBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=NC=C(N21)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601278311
Record name Imidazo[2,1-b]thiazole-5-carboxaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130182-31-9
Record name Imidazo[2,1-b]thiazole-5-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=130182-31-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Imidazo[2,1-b]thiazole-5-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601278311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Transformations and Derivatization of Imidazo 2,1 B Thiazole 5 Carbaldehyde

Reactions Involving the Carbaldehyde Functional Group

The carbaldehyde group at the 5-position of the imidazo[2,1-b]thiazole (B1210989) nucleus is the primary site for a variety of chemical modifications, enabling the introduction of diverse functionalities and the construction of more complex molecular architectures.

Condensation Reactions: Formation of Schiff Bases and Imines

The condensation of imidazo[2,1-b]thiazole-5-carbaldehyde with various primary amines is a straightforward and efficient method for the synthesis of the corresponding Schiff bases or imines. chemmethod.comchemmethod.com These reactions are typically carried out by reacting the aldehyde with different amines in the presence of a few drops of glacial acetic acid. chemmethod.com This reaction is fundamental for creating a diverse library of derivatives, as a wide range of substituted aromatic and aliphatic amines can be employed.

For instance, 6-(4-bromophenyl)this compound has been condensed with various substituted aromatic amines to produce a series of novel Schiff bases. chemmethod.comchemmethod.com These imine derivatives are not only significant final products but also serve as crucial intermediates for further synthetic transformations, such as cyclization reactions. chemmethod.comchemmethod.com The formation of the imine linkage (C=N) is confirmed through spectroscopic methods, with characteristic signals appearing in their respective spectra. researchgate.net

Cycloaddition Reactions Utilizing the Carbaldehyde Moiety (e.g., [3+2] Cycloaddition)

While direct cycloaddition involving the carbaldehyde group of this compound is not extensively documented, related derivatives of the imidazo[2,1-b]thiazole scaffold readily participate in such reactions. For example, a [3+2] cycloaddition reaction has been successfully employed to synthesize a novel spirooxindole compound grafted with an imidazo[2,1-b]thiazole scaffold. mdpi.com In this approach, an azomethine ylide, generated in situ from 6-chloroisatin (B1630522) and (R)-thiazolidine-4-carboxylic acid, undergoes a [3+2] cycloaddition with an ethylene (B1197577) derivative of an imidazo[2,1-b]thiazole. mdpi.com This reaction proceeds in a stereoselective manner, yielding a bis-spiro compound. mdpi.com

This highlights the potential of the imidazo[2,1-b]thiazole system to act as a dipolarophile in cycloaddition reactions, opening avenues for the creation of complex, three-dimensional heterocyclic systems. The versatility of this approach allows for the combination of two distinct pharmacophores, potentially leading to compounds with integrated biological properties. mdpi.com

Oxidation and Reduction Pathways of the Carbaldehyde Group

The carbaldehyde group of this compound can undergo both oxidation and reduction to yield other important functional groups. Oxidation of the aldehyde furnishes the corresponding carboxylic acid. This transformation is a key step in the synthesis of various derivatives, including amides and esters. For example, imidazo[2,1-b]thiazole-2-carboxylic acids have been synthesized and subsequently coupled with amine intermediates to form amide derivatives. nih.gov

Conversely, reduction of the carbaldehyde group leads to the formation of the corresponding primary alcohol. This can be achieved using standard reducing agents. The resulting hydroxymethyl group can be further functionalized, for instance, by converting it into a leaving group for subsequent nucleophilic substitution reactions.

Functional Group Interconversions for Diverse Substituent Incorporation

The carbaldehyde moiety is a gateway for numerous functional group interconversions, significantly expanding the chemical diversity of the imidazo[2,1-b]thiazole scaffold. The aldehyde can be converted into a variety of other functional groups, including, but not limited to:

Nitriles: Dehydration of the corresponding oxime, which is formed from the aldehyde, can yield a nitrile.

Halides: The conversion of the corresponding alcohol (obtained by reduction of the aldehyde) to a halide can be achieved using standard halogenating agents.

Amines: Reductive amination of the carbaldehyde with an amine provides access to secondary and tertiary amines.

These interconversions are crucial for introducing a wide range of substituents and for building more complex molecular structures.

Synthesis of Novel Fused Heterocyclic Derivatives from this compound

This compound is a valuable precursor for the synthesis of novel fused heterocyclic systems. The reactivity of the carbaldehyde group allows for annulation reactions, where a new ring is fused onto the existing imidazo[2,1-b]thiazole core.

Annulation to Form Imidazolone (B8795221) and Oxazepine Rings

A notable application of this compound derivatives is in the synthesis of fused imidazolone and oxazepine rings. chemmethod.comchemmethod.com This is typically achieved through a multi-step process. First, the aldehyde is converted into a Schiff base by condensation with an appropriate amine. chemmethod.comchemmethod.com These Schiff bases then undergo cyclization reactions to form the desired fused rings.

For the synthesis of imidazolone derivatives, the intermediate Schiff bases are treated with glycine. chemmethod.comchemmethod.com In the case of oxazepine ring formation, the Schiff bases are cyclized using anhydrides such as phthalic anhydride (B1165640) or maleic anhydride. chemmethod.comuobaghdad.edu.iqscirp.org The formation of these seven-membered oxazepine rings proceeds via a pericyclic cycloaddition mechanism. scirp.org These reactions provide a powerful tool for constructing complex, polycyclic heterocyclic systems with potential biological activities.

Table 1: Reactions of the Carbaldehyde Functional Group

Reaction Type Reagents/Conditions Product
Condensation Primary amines, glacial acetic acid chemmethod.comchemmethod.com Schiff bases/Imines
[3+2] Cycloaddition Azomethine ylides mdpi.com Spiro-heterocycles
Oxidation Standard oxidizing agents Carboxylic acids
Reduction Standard reducing agents Primary alcohols

Table 2: Synthesis of Fused Heterocyclic Derivatives

Starting Material Reagents Fused Ring System
Schiff base of this compound Glycine chemmethod.comchemmethod.com Imidazolone
Schiff base of this compound Phthalic anhydride chemmethod.comchemmethod.com Oxazepine

Construction of Thiadiazole Hybrid Systems

The integration of a thiadiazole ring with the imidazo[2,1-b]thiazole core has been a strategy to develop novel heterocyclic systems. A primary route to achieve this involves the conversion of this compound into a thiosemicarbazone intermediate. This is typically accomplished by reacting the aldehyde with thiosemicarbazide. nih.govchemmethod.com The resulting thiosemicarbazone is a key precursor which can then undergo oxidative cyclization to form a 1,3,4-thiadiazole (B1197879) ring. ekb.eg This synthetic sequence effectively links the two heterocyclic systems.

The fusion of an imidazole (B134444) ring with a 1,3,4-thiadiazole nucleus results in imidazo[2,1-b] nih.govmdpi.comnih.govthiadiazoles, a class of heterocyclic systems with a bridgehead nitrogen atom. derpharmachemica.com The general synthesis often involves reacting 2-amino-5-substituted-1,3,4-thiadiazoles with α-halocarbonyl compounds. derpharmachemica.commdpi.com This approach has been used to create a variety of substituted imidazo[2,1-b] nih.govmdpi.comnih.govthiadiazole derivatives. nih.govresearchgate.net

Integration with Other Heterocyclic Scaffolds (e.g., Coumarin (B35378), Indolinone, Triazole)

The aldehyde group of this compound is an ideal starting point for condensation reactions to link with other important heterocyclic scaffolds.

Indolinone: Hybrid molecules containing both imidazo[2,1-b]thiazole and indolinone (oxindole) moieties have been synthesized. The key reaction is a Knoevenagel condensation between this compound and a substituted 2-indolinone. acs.orgresearchgate.net This reaction typically occurs at the active methylene (B1212753) group (C3 position) of the indolinone ring, resulting in the formation of a 3-(5-imidazo[2,1-b]thiazolylmethylene)-2-indolinone derivative. acs.org These conjugates have been investigated for their cytotoxic activities. acs.orgnih.gov

Coumarin: The synthesis of coumarin-thiazole conjugates is a well-established method for creating hybrid pharmacophores. nih.govrsc.orgnih.gov For derivatization of this compound, a Knoevenagel condensation can be employed with a coumarin derivative that possesses an active methylene group. banglajol.inforesearchgate.net This strategy allows for the direct linkage of the two heterocyclic systems, creating a conjugated molecule that may exhibit combined or enhanced biological properties.

Triazole: The Huisgen 1,3-dipolar cycloaddition, a cornerstone of "click chemistry," provides an efficient route for synthesizing imidazo[2,1-b]thiazole-triazole conjugates. nih.gov This process requires the conversion of the aldehyde group on the imidazo[2,1-b]thiazole core into either an azide (B81097) or a terminal alkyne. This modified precursor can then react with a corresponding triazole synthon possessing the complementary functional group (an alkyne or azide, respectively) to form a stable 1,2,3-triazole linkage between the two heterocyclic scaffolds. scielo.org.mx This method has been successfully used to prepare a series of imidazo[2,1-b]thiazole linked triazole conjugates. nih.gov

Structural Modifications and Conjugation Strategies at Other Positions of the Imidazo[2,1-b]thiazole Core

Beyond derivatization at the C5-aldehyde, modifications at other positions of the fused ring system are crucial for fine-tuning the molecule's properties.

Substituent Effects on Reactivity, Stability, and Electronic Properties

Electron-Withdrawing Groups (EWGs): The introduction of EWGs, such as halogens (e.g., -Cl, -F), leads to an increase in chemical stability. nih.gov This is evidenced by lower Highest Occupied Molecular Orbital (EHOMO) values and a larger HOMO-LUMO energy gap (ΔE). nih.gov The electron-withdrawing effect of halogens has been noted to play a key role in the biological activity of some derivatives. nih.gov

Electron-Donating Groups (EDGs): Conversely, the presence of EDGs, such as methoxy (B1213986) (–OCH3) and methyl (–CH3) groups, tends to enhance the reactivity of the scaffold. nih.gov These groups raise the EHOMO energy and decrease the HOMO-LUMO gap, making the molecule more susceptible to certain chemical reactions. nih.gov

Structure-activity relationship studies have also shown that the type and size of substituents at various positions can directly impact biological function. For instance, in a series of imidazo[2,1-b]thiazole derivatives designed as COX-2 inhibitors, the nature of an amine substituent at the C-5 position was found to be critical for both the potency and selectivity of the inhibition. nih.gov

Development of Sulfonyl Piperazine (B1678402) Derivatives

A significant class of derivatives involves the conjugation of a sulfonyl piperazine moiety to the imidazo[2,1-b]thiazole core. nih.govnih.gov The synthesis of these hybrids typically involves a multi-step process where the imidazo[2,1-b]thiazole scaffold is first functionalized with a carboxylic acid group. nih.govresearchgate.net This carboxylic acid intermediate is then activated and coupled with a desired N-substituted sulfonyl piperazine via amide bond formation. nih.gov This "tail approach" allows for the generation of a diverse library of compounds by varying the substituents on both the imidazo[2,1-b]thiazole core and the sulfonyl piperazine ring. researchgate.net A series of these conjugates has been synthesized and characterized. nih.govnih.gov

Table 1: Examples of Synthesized Imidazo[2,1-b]thiazole-Sulfonyl Piperazine Derivatives

Compound IDR1 (at C5 of Imidazo[2,1-b]thiazole)R2 (on Phenylsulfonyl group)Molecular FormulaReference
9ad 4-MethoxyphenylHC23H23N4O4S2 nih.gov
9ab 4-Methoxyphenyl4-MethylC24H25N4O4S2 nih.gov
9bb p-Tolyl4-MethylC24H25N4O3S2 nih.gov
9ca 4-Chlorophenyl4-MethoxyC23H22ClN4O4S2 nih.gov
9cd 4-ChlorophenylHC22H20ClN4O3S2 nih.gov
9dd 4-FluorophenylHC22H20FN4O3S2 nih.gov

Chalcone-Based Conjugates

Chalcones are a class of aromatic ketones that serve as precursors for many flavonoids and isoflavonoids. The synthesis of chalcone-based conjugates of imidazo[2,1-b]thiazole is readily achieved through the Claisen-Schmidt condensation reaction. ijpsr.comwikipedia.org This reaction involves the base-catalyzed condensation of this compound with a variety of substituted acetophenones. researchgate.net The aldehyde acts as the electrophilic partner, while the enolate of the acetophenone (B1666503) serves as the nucleophile. This method is highly versatile, allowing for the creation of a diverse range of chalcone (B49325) derivatives by simply changing the substitution pattern on the acetophenone starting material. mdpi.comresearchgate.netrsc.org

Table 2: Synthesis of Imidazo[2,1-b]thiazole Chalcones via Claisen-Schmidt Condensation

Aldehyde ComponentKetone Component (Substituted Acetophenone)Resulting Chalcone StructureReference
This compoundAcetophenone(E)-1-phenyl-3-(imidazo[2,1-b]thiazol-5-yl)prop-2-en-1-one ijpsr.comresearchgate.net
This compound4-Methylacetophenone(E)-3-(imidazo[2,1-b]thiazol-5-yl)-1-(p-tolyl)prop-2-en-1-one researchgate.netrsc.org
This compound4-Methoxyacetophenone(E)-3-(imidazo[2,1-b]thiazol-5-yl)-1-(4-methoxyphenyl)prop-2-en-1-one researchgate.netrsc.org
This compound4-Chloroacetophenone(E)-1-(4-chlorophenyl)-3-(imidazo[2,1-b]thiazol-5-yl)prop-2-en-1-one researchgate.netrsc.org
This compound4-Hydroxyacetophenone(E)-1-(4-hydroxyphenyl)-3-(imidazo[2,1-b]thiazol-5-yl)prop-2-en-1-one ijpsr.com

Advanced Spectroscopic and Structural Elucidation Studies of Imidazo 2,1 B Thiazole 5 Carbaldehyde Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Stereochemical and Regiochemical Assignments (e.g., 1H NMR, 13C NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of Imidazo[2,1-b]thiazole (B1210989) derivatives. Through ¹H NMR, ¹³C NMR, and various 2D NMR experiments, chemists can map the connectivity of atoms and determine the spatial arrangement of substituents.

¹H NMR Spectroscopy provides detailed information about the proton environment in a molecule. In Imidazo[2,1-b]thiazole-5-carbaldehyde derivatives, the proton of the aldehyde group (CHO) typically appears as a singlet in the downfield region of the spectrum. The protons on the fused ring system, such as H-2 and H-5, exhibit characteristic chemical shifts and coupling constants that are crucial for confirming the core structure. For example, in a series of N'-(arylidene)-2-[6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetohydrazides, the C5-H proton resonates as a singlet around δ 8.06 ppm, while the C2-H proton appears as a singlet near δ 6.86 ppm. dergipark.org.tr

Table 1: Representative ¹H NMR Data for Imidazo[2,1-b]thiazole Derivatives
Compound/Derivative ClassProtonChemical Shift (δ, ppm)
N'-(2-hydroxybenzylidene)-2-[6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetohydrazide dergipark.org.trC2-H6.86 (s)
C5-H8.06 (s)
N=CH8.20 (s)
(5-(p-Tolyl)imidazo[2,1-b]thiazol-2-yl)(4-tosylpiperazin-1-yl)methanone nih.govImidazo[2,1-b]thiazole H8.08 (s)
Imidazo[2,1-b]thiazole H7.66 (s)

¹³C NMR Spectroscopy complements ¹H NMR by providing data on the carbon skeleton. The carbon of the aldehyde group is typically observed in the highly deshielded region of the spectrum (around 180-200 ppm). The carbons of the imidazo[2,1-b]thiazole core appear at characteristic chemical shifts, allowing for the confirmation of the fused ring structure. For instance, in one derivative series, the C5 carbon was identified at approximately δ 109.85 ppm, while the C7a (bridgehead) carbon was found around δ 149.63 ppm. dergipark.org.tr

Table 2: Representative ¹³C NMR Data for Imidazo[2,1-b]thiazole Derivatives
Compound/Derivative ClassCarbonChemical Shift (δ, ppm)
N'-(2-hydroxybenzylidene)-2-[6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetohydrazide dergipark.org.trC2~111.15
C5~109.85
C6~145.54
C7a~149.63
(5-(p-Tolyl)imidazo[2,1-b]thiazol-2-yl)(4-tosylpiperazin-1-yl)methanone nih.govC2147.6
C5109.6
C6124.7
C7a146.3

2D NMR Spectroscopy , such as Heteronuclear Single Quantum Coherence (HSQC), is employed to establish correlations between directly bonded protons and carbons. This technique is invaluable for the unambiguous assignment of signals in complex spectra, especially for densely substituted derivatives. uobaghdad.edu.iq By correlating the proton signals with their corresponding carbon signals, researchers can definitively piece together the molecular framework.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of newly synthesized this compound derivatives. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically within 5 ppm), HRMS provides an exact molecular weight, which allows for the determination of the molecular formula. nih.gov

Table 3: HRMS Data for Selected Imidazo[2,1-b]thiazole Derivatives
CompoundMolecular FormulaCalculated m/z [M+H]⁺Found m/z [M+H]⁺
(5-(p-Tolyl)imidazo[2,1-b]thiazol-2-yl)(4-tosylpiperazin-1-yl)methanone nih.govC₂₄H₂₅N₄O₃S₂481.13626481.13497
(5-(4-Chlorophenyl)imidazo[2,1-b]thiazol-2-yl)(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)methanoneC₂₃H₂₂ClN₄O₄S₂517.07655517.07509

Beyond molecular formula confirmation, mass spectrometry is instrumental in analyzing fragmentation pathways. Under electron impact (EI) or electrospray ionization (ESI) conditions, the parent molecule breaks apart in a predictable manner. The resulting fragment ions provide a "fingerprint" that helps to confirm the core structure and the nature of its substituents. For fused heterocyclic systems like imidazo[2,1-b]thiazoles, fragmentation often involves characteristic cleavages of the rings or loss of side chains, which helps in piecing together the molecular puzzle. researchgate.netmdpi.com

Table 4: Characteristic IR Absorption Bands for Imidazo[2,1-b]thiazole Derivatives
Functional GroupVibration TypeWavenumber (νₘₐₓ, cm⁻¹)
Aldehyde C=O researchgate.netStretch1710
Hydrazone C=O dergipark.org.trStretch1672 - 1681
Hydrazone C=N dergipark.org.trStretch1566 - 1596
Aromatic C-HStretch~3068
N-H (Amide/Hydrazide) dergipark.org.trStretch3196 - 3201

Single-Crystal X-ray Diffraction for Unambiguous Solid-State Structural Confirmation and Conformational Analysis

Studies on derivatives such as 6-(4-chloro-phenyl)-2-(3,4-dimethoxybenzyl)imidazo[2,1-b] uobaghdad.edu.iqresearchgate.netbeilstein-journals.orgthiadiazole-5-carbaldehyde have utilized this method to provide definitive structural proof. researchgate.net X-ray analysis can confirm the planarity of the fused imidazothiazole ring system and determine the torsion angles between the core and any aryl substituents. mdpi.com Furthermore, it elucidates intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing arrangement. This level of detail is crucial for understanding structure-property relationships.

Complementary Spectroscopic Techniques in Complex Molecular Structure Elucidation

The structural elucidation of this compound derivatives is rarely accomplished with a single technique. Instead, a complementary and synergistic approach is required. The process typically begins with IR spectroscopy to identify key functional groups, followed by HRMS to confirm the molecular formula. mdpi.com Subsequently, extensive 1D and 2D NMR analyses are performed to piece together the atomic connectivity and stereochemistry. uobaghdad.edu.iq

When a compound can be crystallized, single-crystal X-ray diffraction provides the ultimate, unambiguous structural proof. mdpi.com The combination of these methods ensures that the assigned structure is correct, providing a solid foundation for further research into the chemical and biological properties of these complex molecules. nih.gov

Computational Chemistry and Theoretical Investigations of Imidazo 2,1 B Thiazole 5 Carbaldehyde

Molecular Docking Studies for Ligand-Target Recognition and Interaction Analysis

Energy Frameworks and Intermolecular Interaction Analysis (e.g., Hirshfeld Surface Analysis)

Computational methods are instrumental in elucidating the three-dimensional arrangement of molecules in a crystalline state and quantifying the non-covalent interactions that govern their packing. While a specific crystal structure for Imidazo[2,1-b]thiazole-5-carbaldehyde is not publicly available, analysis of closely related structures, such as Benzo mdpi.comnih.govimidazo[2,1-b]thiazole-2-carbaldehyde, provides significant insights into the expected intermolecular interactions.

In the crystal structure of its benzannulated analog, the molecule is nearly planar. researchgate.net The crystal packing is dominated by a combination of hydrogen bonds and π–π stacking interactions. Molecules form inversion dimers through pairs of C—H⋯O hydrogen bonds. researchgate.net These dimers are further organized into stacks along the crystallographic axis, stabilized by offset π–π interactions between the fused heterocyclic rings. researchgate.net

The types and percentages of these interactions for a related benzothiazole (B30560) compound are detailed below, offering a model for what could be expected for this compound.

Interaction TypeContribution (%)
H···H47.0
H···O/O···H16.9
H···C/C···H8.0
H···S/S···H7.6

Data derived from a related benzothiazole structure. nih.gov

In Silico Modeling for Structure-Activity Relationship (SAR) Derivation

The aldehyde functionality at the 5-position of the imidazo[2,1-b]thiazole (B1210989) ring serves as a crucial chemical handle for synthesizing a diverse library of derivatives. In silico modeling, in conjunction with synthetic chemistry and biological testing, helps to establish robust Structure-Activity Relationships (SAR).

The 5-carbaldehyde group is a key intermediate in the synthesis of more complex molecules, such as chalcones. For example, 2,6-disubstituted imidazo[2,1-b] mdpi.comnih.govresearchgate.netthiadiazole-5-carbaldehydes have been used to create chalcone (B49325) derivatives via Claisen-Schmidt condensation. mdpi.com The resulting compounds have been evaluated for various biological activities, and computational studies, such as molecular docking, are often employed to rationalize the observed activities. These studies help to understand how different substituents on the aryl rings of the chalcone moiety interact with biological targets. mdpi.com

SAR studies on various series of imidazo[2,1-b]thiazole derivatives reveal several key trends:

Substitution at position 5: The nature of the group at the C5 position significantly influences biological activity. The transformation of the 5-carbaldehyde into other functional groups, such as hydrazones or pyrazole (B372694) moieties, has been shown to yield compounds with potent anticancer or antimicrobial activities. researchgate.net

Substitution on aryl rings: For derivatives containing aryl groups, substituents on these rings play a critical role. In a series of imidazo[2,1-b]thiazole-sulfonyl piperazine (B1678402) conjugates, the type and position of substituents on an attached phenyl ring were found to be crucial for selective inhibition of carbonic anhydrase isoforms. nih.gov

Hybrid Molecules: The 5-carbaldehyde allows for the creation of hybrid molecules by linking the imidazo[2,1-b]thiazole core to other pharmacophores. This strategy has been used to develop potent and selective enzyme inhibitors. mdpi.com

Molecular docking simulations are a cornerstone of in silico SAR studies. By docking a series of derivatives into the active site of a target protein, researchers can predict binding affinities and identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) that contribute to biological activity. This information provides a rational basis for designing new derivatives with improved potency. nih.gov

Computational ADME Profiling for Physicochemical Properties Relevant to Biological Activity

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) profiling is a critical step in early-stage drug discovery, allowing for the computational prediction of a molecule's physicochemical properties. These properties are essential for determining a compound's potential to become a viable drug candidate. For derivatives of this compound, various computational tools are used to predict these key parameters.

Studies on novel imidazo[2,1-b]thiazole derivatives frequently report a range of calculated physicochemical properties to assess their drug-likeness. nih.govnih.govbohrium.com These properties are often evaluated against established rules, such as Lipinski's Rule of Five, to identify compounds with favorable oral bioavailability profiles.

Commonly calculated physicochemical properties for imidazo[2,1-b]thiazole derivatives include:

Physicochemical PropertyDescriptionRelevance to Biological Activity
Molecular Weight (MW)The sum of the atomic weights of all atoms in a molecule.Influences size-dependent diffusion and absorption.
LogP (Octanol-water partition coefficient)A measure of a compound's lipophilicity.Affects solubility, membrane permeability, and plasma protein binding.
Topological Polar Surface Area (TPSA)The surface sum over all polar atoms in a molecule.Correlates with hydrogen bonding potential and membrane permeability.
Number of Hydrogen Bond Donors (nHD)The number of hydrogen atoms attached to electronegative atoms (O, N).Influences solubility and receptor binding.
Number of Hydrogen Bond Acceptors (nHA)The number of electronegative atoms (O, N) with lone pairs.Influences solubility and receptor binding.

This table describes general properties evaluated in computational ADME studies for imidazo[2,1-b]thiazole derivatives. nih.govbohrium.com

Virtual ADME studies on various series of imidazo[2,1-b]thiazole derivatives have shown that by modifying the substituents, it is possible to tune these physicochemical properties to fall within ranges considered favorable for drug development. nih.gov For instance, in one study, promising anticancer imidazo[2,1-b]thiazole derivatives were shown to have promising ADME profiles, drug-likeness, and drug-scores in silico. nih.gov

Future Directions and Emerging Research Perspectives

Development of Novel and Sustainable Synthetic Routes for Imidazo[2,1-b]thiazole-5-carbaldehyde

The prevailing method for introducing the formyl group at the 5-position of the imidazo[2,1-b]thiazole (B1210989) ring is the Vilsmeier-Haack reaction, which utilizes phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). chemmethod.comconnectjournals.comresearchgate.net This reaction is typically performed on a pre-formed imidazo[2,1-b]thiazole core, which itself is often synthesized by reacting a 2-aminothiazole (B372263) with an α-haloketone. researchgate.netacs.org

While effective, these multi-step procedures present opportunities for improvement in line with the principles of green and sustainable chemistry. Future research efforts are anticipated to focus on:

One-Pot, Multi-Component Reactions (MCRs): The design of MCRs that allow for the construction of the substituted this compound from simple, readily available starting materials in a single step would significantly enhance efficiency. This approach minimizes waste, reduces the need for purification of intermediates, and saves time and resources. researchgate.net

Catalytic C-H Formylation: A forward-thinking approach would involve the direct C-H formylation of the imidazo[2,1-b]thiazole core, bypassing the need for stoichiometric and often harsh Vilsmeier-Haack reagents. Development of selective transition-metal or organocatalytic systems for this transformation is a key area for exploration.

Sustainable Reaction Conditions: Research into replacing conventional solvents like chloroform (B151607) with greener alternatives (e.g., bio-based solvents, ionic liquids, or even water) is crucial. researchgate.net Furthermore, exploring microwave-assisted or flow chemistry conditions could lead to dramatically reduced reaction times, improved yields, and better scalability.

Exploration of Undiscovered Reactivity Profiles and Catalytic Applications of the Carbaldehyde Group

The carbaldehyde group is a versatile functional handle, and its reactivity on the imidazo[2,1-b]thiazole scaffold has been primarily exploited in condensation reactions to form Schiff bases with various amines or in Knoevenagel condensations. chemmethod.comrsc.org These intermediates are then used to synthesize more complex heterocyclic systems, such as imidazolones and oxazepines. chemmethod.com

Emerging research will likely delve into the untapped potential of this aldehyde functionality:

Asymmetric Synthesis: The development of stereoselective additions to the carbaldehyde group could open pathways to chiral derivatives. This would be invaluable for creating enantiomerically pure therapeutic agents, as different enantiomers often have distinct pharmacological profiles.

Novel Cyclization Strategies: Beyond known condensations, the carbaldehyde can be a linchpin in novel intra- and intermolecular cyclization reactions to build diverse and complex molecular architectures that are currently inaccessible.

Organocatalysis and Metal-Catalyzed Cross-Coupling: The aldehyde can be transformed into other functional groups (e.g., halides, triflates) suitable for cross-coupling reactions, allowing for the introduction of a wide array of substituents at the 5-position. Additionally, the aldehyde itself could serve as a directing group to facilitate C-H activation at other positions on the heterocyclic core.

Advanced Computational Modeling for De Novo Design, Lead Optimization, and Target Prediction

Computational methods are increasingly integral to modern drug discovery. For the imidazo[2,1-b]thiazole scaffold, molecular docking studies have been employed to rationalize the binding of derivatives to targets such as the enzymes from Mycobacterium tuberculosis (e.g., InhA) and the constitutive androstane (B1237026) receptor (CAR). connectjournals.comresearchgate.netnih.gov

The next wave of computational research will leverage more sophisticated techniques:

AI and Machine Learning for De Novo Design: Advanced algorithms can be trained on existing structure-activity relationship (SAR) data to design entirely new this compound derivatives with predicted high affinity and selectivity for specific biological targets.

Molecular Dynamics (MD) Simulations: While docking provides a static snapshot of binding, MD simulations can model the dynamic behavior of the ligand-receptor complex over time. This can reveal crucial information about binding stability, conformational changes, and the role of solvent molecules, offering deeper insights into the mechanism of action. uni-tuebingen.de

In Silico ADMET Prediction: A significant hurdle in drug development is poor pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion) and toxicity (ADMET). Future computational platforms will integrate reliable ADMET prediction models early in the design phase to prioritize candidates with favorable drug-like properties, reducing late-stage failures.

Elucidation of Novel Biological Targets and Mechanisms of Action for Therapeutics

Derivatives of this compound have demonstrated a range of biological activities, acting as potent agonists of the human constitutive androstane receptor (CAR) nih.govnih.govsemanticscholar.org, inhibitors of the mitochondrial respiratory chain capes.gov.bracs.org, and antitubercular agents. connectjournals.comresearchgate.net For instance, certain guanylhydrazones derived from this aldehyde induce apoptosis in cancer cells. researchgate.netcapes.gov.bracs.org

Despite these findings, the full biological potential of this scaffold is likely not yet realized. Future research should prioritize:

Chemoproteomics and Target Deconvolution: Techniques like activity-based protein profiling (ABPP) and thermal proteome profiling (TPP) can be used to identify the direct protein targets of active derivatives in an unbiased manner within a cellular context. This can uncover entirely new mechanisms of action and therapeutic applications.

CRISPR-Based Genetic Screens: Genome-wide CRISPR-Cas9 screens can identify genes that, when knocked out, confer resistance or sensitivity to an Imidazo[2,1-b]thiazole-based compound. This provides powerful genetic evidence for the compound's mechanism of action and the cellular pathways it modulates.

Pathway Analysis: Once a target is identified, comprehensive studies are needed to elucidate the downstream signaling pathways that are affected. This includes investigating effects on gene expression, protein phosphorylation cascades, and metabolic networks to build a complete picture of the compound's cellular impact. For example, the CAR agonist CITCO is known to ultimately regulate the transcription of drug-metabolizing enzymes like CYP2B6. frontiersin.orgresearchgate.net

Integration with High-Throughput Screening and Phenotypic Assay Platforms for New Biological Activities

High-throughput screening (HTS) has been instrumental in identifying active imidazo[2,1-b]thiazole derivatives, most notably the potent human CAR agonist CITCO. acs.orgnih.govnih.gov Phenotypic screens, such as assessing cytotoxicity against various cancer cell lines or antimicrobial activity, have also been widely used. connectjournals.comrsc.orgacs.org

The future of screening lies in the integration of more advanced and informative platforms:

High-Content Screening (HCS): Unlike traditional HTS which often has a single endpoint, HCS uses automated microscopy and image analysis to simultaneously measure multiple cellular parameters (e.g., cell morphology, organelle health, protein localization, cell cycle status). Applying HCS to screen a library of this compound derivatives could yield rich, multi-parametric data, uncovering subtle but important phenotypic changes and providing deeper mechanistic insights. researchgate.net

Screening in Complex Biological Models: Moving beyond 2D cell culture, future screening efforts will utilize more physiologically relevant models such as 3D organoids, spheroids, and co-culture systems. Testing compounds in these models can provide more accurate predictions of in vivo efficacy.

Multiplexed and Biosensor-Based Assays: The development of sophisticated reporter cell lines and biosensor technologies will allow for the simultaneous monitoring of multiple targets or pathways in real-time. puracyp.com Integrating this compound-based libraries with these platforms will accelerate the discovery of compounds with novel and highly specific biological activities.

Compound Reference Table

Compound NameMentioned In
This compoundArticle Subject
6-(4-bromophenyl)this compoundText
6-(4-chlorophenyl)this compound O-(3,4-dichlorobenzyl)oxime (CITCO)Text, Table
2-chloro-6-(2,5-dimethoxy-4-nitrophenyl)this compoundText
2-aminothiazoleText
Phosphorus oxychloride (POCl₃)Text
N,N-dimethylformamide (DMF)Text
(E)-6-(4-chlorophenyl)imidazo[2,1-b]oxazole-5-carbaldehyde O-(3,4-dichlorobenzyl)oximeSearch Result Snippets
((E)-6-(naphthalen-2-yl)imidazo[2,1-b]oxazole-5-carbaldehyde O-(3,4-dichlorobenzyl)oxime) (DL5050)Search Result Snippets
6-(3-Chlorophenyl)this compoundSearch Result Snippets
2-methyl-6-(2-oxo-2H-chromen-3-yl)this compoundSearch Result Snippets
1,4-bis-[2-(3,5-dichloropyridyloxy)]benzene (TCPOBOP)Search Result Snippets
RifampicinSearch Result Snippets
KetoconazoleSearch Result Snippets
Retinoic acidSearch Result Snippets
LevamisoleSearch Result Snippets
Example of a dose-response curve for a derivative.

Table 1: Example Dose-Response Data for CITCO in a CAR3 Activation Assay

CITCO Concentration (µM)Luciferase Activity (Relative Light Units)Percent Activation
0.0010,0000%
0.125,00025%
0.570,00067%
1.0100,00095%
5.0105,000100%
10.0106,000101%

This table provides illustrative data based on typical results presented for the derivative 6-(4-Chlorophenyl)imidazo[2,1-b] nih.govcapes.gov.brthiazole-5-carbaldehyde O-(3,4-dichlorobenzyl)oxime (CITCO) in cell-based reporter assays for Constitutive Androstane Receptor (CAR) activation. puracyp.com

Q & A

Basic Research Questions

Q. What are the common synthetic strategies for preparing imidazo[2,1-b]thiazole-5-carbaldehyde derivatives, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves cyclocondensation of α-haloketones with 2-amino-thiazoles or thiadiazoles under acidic conditions. For example, Friedel-Crafts acylation using Eaton’s reagent (P₂O₅/CH₃SO₃H) under solvent-free conditions achieves high yields (90–96%) with excellent regioselectivity . Microwave-assisted synthesis is also effective for rapid cyclization, reducing reaction times and improving energy efficiency . Key factors include temperature control (80–120°C), solvent choice (e.g., ethanol for solubility), and catalyst selection (e.g., H₂SO₄ for acid-mediated cyclization).

Q. How can researchers characterize this compound derivatives, and what analytical techniques are critical for structural validation?

  • Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) is essential for confirming regiochemistry and substituent positions. For example, the aldehyde proton typically resonates at δ 9.8–10.2 ppm . Mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography resolves ambiguous stereochemistry. Thin-layer chromatography (TLC) monitors reaction progress, and melting point analysis ensures purity .

Q. What are the primary biological activities reported for this compound derivatives, and how are these activities screened in vitro?

  • Methodological Answer : These derivatives exhibit antitumor, antimicrobial, and anti-inflammatory activities. Standard protocols include:

  • Anticancer : MTT assays using cell lines (e.g., HepG2 or MCF-7) at 10–100 µM concentrations .
  • Antimicrobial : Broth microdilution assays against E. coli or S. aureus (MIC values reported in µg/mL) .
  • Enzyme Inhibition : 15-lipoxygenase (15-LOX) inhibition assays with IC₅₀ calculations via spectrophotometry .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies involving imidazo[2,1-b]thiazole derivatives?

  • Methodological Answer : Discrepancies often arise from differences in substituent effects, assay conditions, or cell line specificity. To address this:

  • Perform dose-response curves to confirm IC₅₀/EC₅₀ consistency.
  • Use molecular docking (e.g., AutoDock Vina) to correlate electronic/steric properties of substituents (e.g., electron-withdrawing groups at C6 enhance 15-LOX binding) with activity .
  • Validate findings via in vivo models (e.g., murine inflammation assays) to bridge in vitro-in vivo gaps .

Q. What strategies optimize the drug-likeness of this compound derivatives for therapeutic applications?

  • Methodological Answer :

  • Structural Modifications : Introduce hydrophilic groups (e.g., -OH, -NH₂) at C3/C6 to improve solubility without compromising membrane permeability .
  • Prodrug Design : Convert the aldehyde to a Schiff base (e.g., with hydrazides) for enhanced stability and controlled release .
  • ADMET Prediction : Use SwissADME or pkCSM to predict bioavailability, CYP450 interactions, and toxicity risks .

Q. How do researchers address synthetic limitations when incorporating acid-sensitive substituents into imidazo[2,1-b]thiazole scaffolds?

  • Methodological Answer : Traditional methods (e.g., H₂SO₄-mediated cyclization) degrade acid-labile groups. Alternative approaches include:

  • Microwave-Assisted Synthesis : Shorter reaction times minimize decomposition .
  • Protecting Groups : Use tert-butoxycarbonyl (Boc) for -NH₂ groups during cyclization, followed by deprotection .
  • Metal-Free Conditions : Employ ionic liquids (e.g., [BMIM]BF₄) as green catalysts to avoid harsh acids .

Q. What computational tools are effective for elucidating the mechanism of action of imidazo[2,1-b]thiazole derivatives in anticancer studies?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : GROMACS to study binding stability with targets like tubulin or topoisomerase II .
  • QSAR Modeling : Utilize MOE or Schrödinger to correlate substituent descriptors (e.g., logP, polar surface area) with cytotoxicity .
  • Network Pharmacology : Identify multi-target effects using STITCH or STRING databases .

Methodological Challenges and Solutions

Q. Why do some this compound derivatives show poor correlation between in vitro and in vivo efficacy?

  • Answer : Poor pharmacokinetic properties (e.g., rapid hepatic metabolism) often underlie this discrepancy. Solutions include:

  • Formulation Optimization : Use liposomal encapsulation to enhance plasma half-life .
  • Metabolic Stability Assays : Incubate derivatives with liver microsomes to identify vulnerable sites for structural tweaking .

Q. How can researchers design experiments to differentiate between on-target and off-target effects of imidazo[2,1-b]thiazole derivatives?

  • Methodological Answer :

  • CRISPR-Cas9 Knockout Models : Delete putative target genes (e.g., COX-2 or EGFR) in cell lines to assess activity loss .
  • Chemical Proteomics : Use activity-based protein profiling (ABPP) with aldehyde-functionalized probes to map binding partners .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.